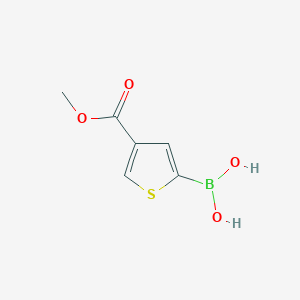![molecular formula C44H54N7O8P B7948918 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7948918.png)
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide” is a significant molecule in the field of gene editing. It is used in the process of introducing gene-editing components into cells through mechanical cell disruption . This compound plays a crucial role in the advancement of genetic engineering and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of this compound involves the mechanical disruption of cell membranes to introduce gene-editing components such as proteins, ribonucleic acid, and deoxyribonucleic acid into target cells . This method avoids the use of potentially harmful viral vectors or electric fields, making it a safer alternative for gene editing.
Industrial Production Methods: The industrial production of this compound is based on the same principles of mechanical cell disruption. The process is scalable and can be adapted for large-scale production to meet the demands of research and clinical applications .
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various types of reactions, including fragmentation reactions using electrospray ionization mass spectrometry . These reactions are essential for the structural elucidation and characterization of synthetic and natural products.
Common Reagents and Conditions: Common reagents used in these reactions include collision cells or other activation methods to promote fragmentation of the compound . The conditions typically involve the use of electrospray ionization in both positive and negative modes.
Major Products Formed: The major products formed from these reactions are fragment ions that provide valuable information about the structure and properties of the compound .
Aplicaciones Científicas De Investigación
The compound “N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide” has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of “N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide” involves the mechanical disruption of cell membranes to introduce gene-editing components into target cells . This process allows for the precise editing of genes by delivering proteins, ribonucleic acid, and deoxyribonucleic acid directly into the cells. The molecular targets and pathways involved include the cell membrane and the intracellular delivery of gene-editing materials .
Comparación Con Compuestos Similares
Aminocaproic acid: Used as an antifibrinolytic agent.
Tranexamic acid: Another antifibrinolytic agent with a similar mechanism of action.
Ursodeoxycholic acid: A hydrophilic bile acid used in the treatment of liver diseases.
Uniqueness: The uniqueness of “N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide” lies in its ability to introduce gene-editing components into cells through mechanical disruption, avoiding the use of potentially harmful viral vectors or electric fields . This makes it a safer and more efficient alternative for gene editing compared to other methods.
Propiedades
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRMKYVTIFSDPR-MMROLVBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54N7O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
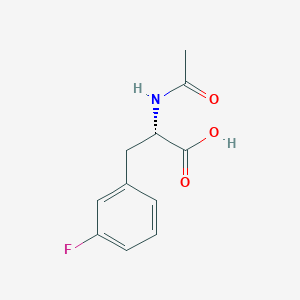
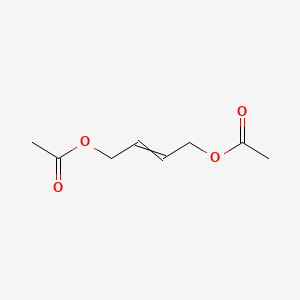

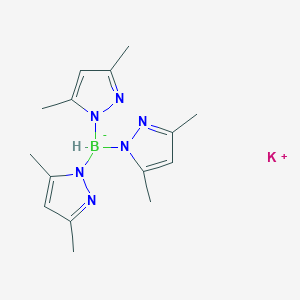
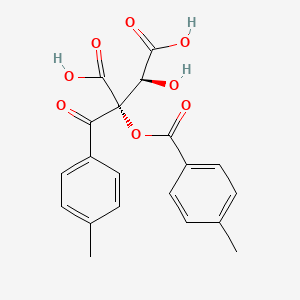
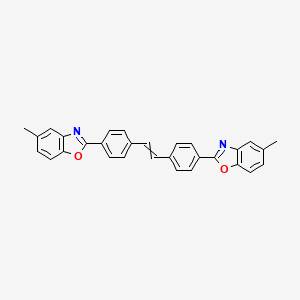
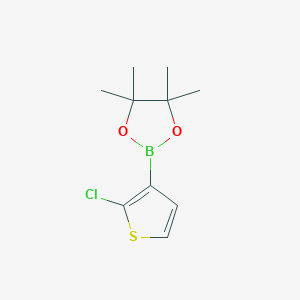

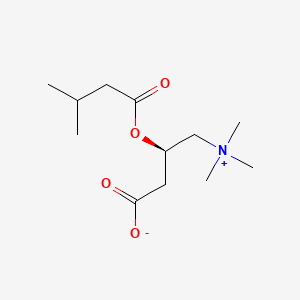
![6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B7948910.png)
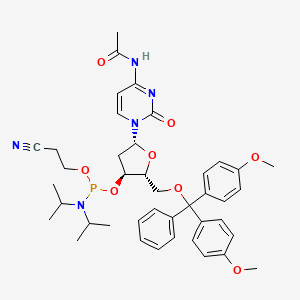
![2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione](/img/structure/B7948930.png)

